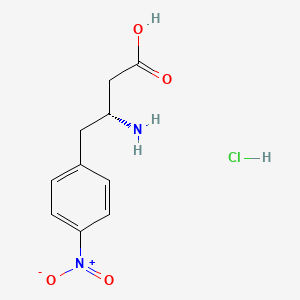

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

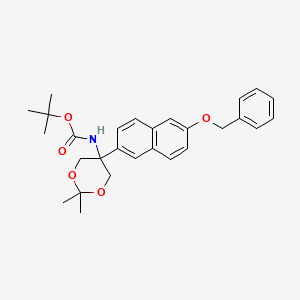

The synthesis pathway for this compound involves the reaction of 4-nitrobenzaldehyde with malonic acid followed by decarboxylation to form 4-nitrophenylacetic acid. The resulting acid is then reacted with ethyl bromide to form ethyl 4-nitrophenylacetate, which is then reduced to 4-aminophenylacetic acid. The final step involves the reaction of 4-aminophenylacetic acid with butyraldehyde to form 3-amino-4-(4-nitrophenyl)butanoic acid, which is then converted to its hydrochloride salt form.Molecular Structure Analysis

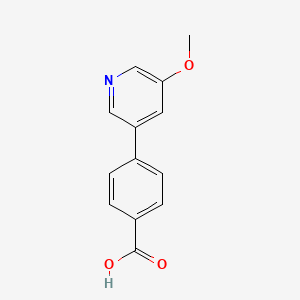

The InChI string for this compound is InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m1./s1.Chemical Reactions Analysis

This compound has been used as a reversible inhibitor of some enzymes. It has been used as an inhibitor of the enzyme inositol-1,4,5-trisphosphate 3-kinase (IP3K), which is involved in the regulation of intracellular calcium levels.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 260.674 and a monoisotopic mass of 260.056396 Da .Applications De Recherche Scientifique

Carcinogen Metabolite Biomarkers

Measurement of human urinary carcinogen metabolites offers insights into tobacco-related cancer research. Techniques for quantifying carcinogens and their metabolites in urine are highlighted for their utility in understanding carcinogen dose, exposure differentiation, and metabolism in humans. Such methodologies could theoretically apply to studying metabolites of "(R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride" in pharmaceutical or toxicological contexts (Hecht, 2002).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are employed for degrading recalcitrant compounds in water, showcasing pathways and by-products of drug degradation. This review could guide research into the environmental breakdown or detoxification of similar compounds, including potential applications in drug synthesis and environmental safety (Qutob et al., 2022).

Analytical Techniques for Amino Acids and Proteins

The ninhydrin reaction, vital for analyzing amino acids, peptides, and proteins in various scientific disciplines, could be essential for studying "(R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride" in biological samples or for synthesizing derivatives for research applications (Friedman, 2004).

Nitrogenous Disinfection By-products

Research on nitrogenous disinfection by-products (N-DBPs) in water, including their formation, control, and impact on human health, may parallel investigations into the environmental and health implications of similar nitrogen-containing compounds. Understanding the behavior and mitigation strategies for N-DBPs can inform safety and regulatory standards for related chemicals (Bond, Templeton, & Graham, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

(3R)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIIXVVGUXXORP-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661580 | |

| Record name | (3R)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride | |

CAS RN |

331763-78-1 | |

| Record name | Benzenebutanoic acid, β-amino-4-nitro-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)

![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)